molecular formula C14H11N3OS B11081491 (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone

(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone

Cat. No.: B11081491
M. Wt: 269.32 g/mol
InChI Key: FZLSEPXWCNYOKG-UHFFFAOYSA-N
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Description

(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone is a heterocyclic compound that features a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with carbon disulfide and hydrazine hydrate to form the triazolopyridine core. This intermediate is then reacted with benzoyl chloride to introduce the phenylmethanone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as the use of catalysts, are also employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenylmethanone group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenylmethanone group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone is studied for its potential as a bioactive molecule. It has shown promise in inhibiting the growth of certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs.

Medicine

Medically, this compound is being investigated for its anti-inflammatory and antimicrobial properties. It has the potential to be developed into therapeutic agents for treating infections and inflammatory diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone involves its interaction with specific molecular targets. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s anti-inflammatory effects are likely due to its ability to modulate the activity of inflammatory mediators, while its antimicrobial action may involve the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone
  • (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)ethylmethanone

Uniqueness

Compared to similar compounds, (8-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)phenylmethanone stands out due to the presence of the phenylmethanone group, which enhances its biological activity and chemical reactivity

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

(8-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C14H11N3OS/c1-10-6-5-9-16-12(10)15-14(19)17(16)13(18)11-7-3-2-4-8-11/h2-9H,1H3

InChI Key

FZLSEPXWCNYOKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=S)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

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